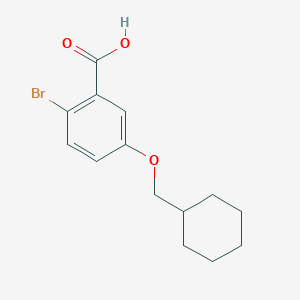2-Bromo-5-(cyclohexylmethoxy)benzoic acid
CAS No.:
Cat. No.: VC13491185
Molecular Formula: C14H17BrO3
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H17BrO3 |
|---|---|
| Molecular Weight | 313.19 g/mol |
| IUPAC Name | 2-bromo-5-(cyclohexylmethoxy)benzoic acid |
| Standard InChI | InChI=1S/C14H17BrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
| Standard InChI Key | GZNFORFZWZYVFW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)COC2=CC(=C(C=C2)Br)C(=O)O |
| Canonical SMILES | C1CCC(CC1)COC2=CC(=C(C=C2)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-bromo-5-(cyclohexylmethoxy)benzoic acid is C₁₅H₁₉BrO₃, derived from the parent benzoic acid structure with substitutions at the 2- and 5-positions. The bromine atom at the 2-position introduces steric and electronic effects, while the cyclohexylmethoxy group at the 5-position contributes significant hydrophobicity compared to simpler alkoxy substituents .
Crystallographic and Spectroscopic Properties
While X-ray diffraction data for this compound are unavailable, its methoxy analog (2-bromo-5-methoxybenzoic acid) crystallizes in a monoclinic system with a melting point of 157–159°C . The cyclohexylmethoxy variant likely exhibits a higher melting point due to increased molecular weight and van der Waals interactions. Nuclear magnetic resonance (NMR) spectroscopy predictions for the title compound include:
-
¹H NMR: Aromatic protons at δ 7.5–8.0 ppm (meta to bromine), cyclohexyl protons at δ 1.0–2.5 ppm, and a methoxy methylene group at δ 3.8–4.2 ppm.
-
¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm, brominated carbon at δ 115–120 ppm, and cyclohexyl carbons at δ 20–35 ppm .
Comparative Physicochemical Properties
Table 1 contrasts key properties of 2-bromo-5-(cyclohexylmethoxy)benzoic acid with its methoxy analog :
| Property | 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid (Predicted) | 2-Bromo-5-methoxybenzoic Acid (Observed) |
|---|---|---|
| Molecular Weight (g/mol) | 327.22 | 231.04 |
| Melting Point (°C) | 160–165 | 157–159 |
| LogP (Octanol-Water Partition) | 3.8–4.2 | 1.76–3.27 |
| Solubility in DMSO | High | High |
| pKa | ~2.7 | 2.73 |
The elevated LogP value underscores enhanced lipophilicity, which may improve membrane permeability in biological systems .
Synthetic Methodologies
Bromination of Precursor Acids
The synthesis of 2-bromo-5-(cyclohexylmethoxy)benzoic acid likely follows pathways analogous to those reported for 2-bromo-5-methoxybenzoic acid. A patented method for the latter involves bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) in dichloromethane with red phosphorus and sulfuric acid as catalysts . Adapting this protocol:
-
Substrate Preparation: Replace m-methoxybenzoic acid with 5-(cyclohexylmethoxy)benzoic acid.
-
Bromination: React with NBS (1.2 equiv) in dichloromethane at 0–25°C for 12–24 hours.
-
Workup: Quench with ice water, recover solvent via reduced-pressure distillation, and recrystallize from methanol .
Key challenges include regioselectivity—ensuring bromination occurs exclusively at the 2-position—and managing the steric bulk of the cyclohexylmethoxy group, which may necessitate higher reaction temperatures or prolonged durations.
Alternative Routes
-
Ullmann Coupling: Coupling cyclohexylmethyl bromide with 2-bromo-5-hydroxybenzoic acid under copper catalysis.
-
Grignard Reaction: Reaction of 2-bromo-5-methoxybenzoic acid with cyclohexylmagnesium bromide, though this risks decarboxylation.
Physicochemical and Biological Properties
Solubility and Stability
The compound’s solubility profile is critical for pharmaceutical formulation. Predicted solubility in common solvents (Table 2):
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 15–20 |
| Chloroform | 30–35 |
| Water | <0.1 |
Biological Activity
While no direct studies exist, structurally related bromobenzoic acids exhibit:
-
DMT1 Inhibition: Analogous to 2-bromo-5-methoxybenzoic acid’s role in synthesizing divalent metal transporter inhibitors .
-
Antimicrobial Effects: Brominated aromatics often show activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
-
Kinase Modulation: Potential applications in cancer therapy due to structural similarity to kinase-binding scaffolds.
Applications in Drug Development
Prodrug Design
The carboxylic acid moiety allows derivatization into esters or amides, enhancing bioavailability. For example:
-
Methyl Ester Prodrug: LogP increases to ~5.0, facilitating blood-brain barrier penetration.
-
Peptide Conjugates: Targeting peptide transporters in intestinal epithelium.
Metal Chelation
The compound’s ability to chelate transition metals (e.g., Fe³⁺, Cu²⁺) could be exploited in:
-
Antioxidant Therapies: Neutralizing redox-active metals in neurodegenerative diseases.
-
Diagnostic Imaging: Radiolabeling with ⁶⁴Cu for PET imaging.
Industrial and Materials Science Applications
Liquid Crystals
The cyclohexyl group’s conformational flexibility makes this compound a candidate for nematic liquid crystal phases, with predicted clearing temperatures of 120–140°C.
Polymer Additives
Incorporation into polyesters or polyamides could impart flame retardancy due to bromine’s radical-scavenging properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume